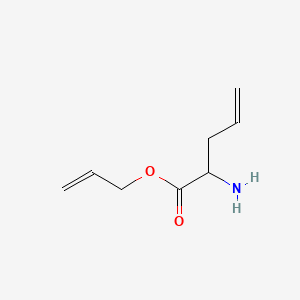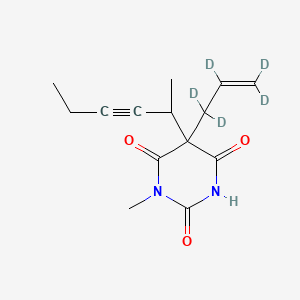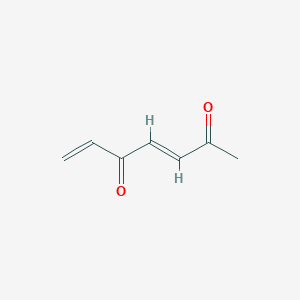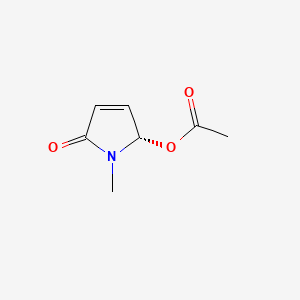
(S)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a pyrrolidine ring with a methyl group and an acetate ester functional group. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(S)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: The compound is used in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism of action of (S)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to release the active carboxylic acid and alcohol. This hydrolysis reaction is crucial for the compound’s activity, as it can modulate the release of active ingredients in prodrugs.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar hydrolysis and reduction reactions.
Methyl butanoate: Another ester with a different alkyl chain length.
Propyl acetate: An ester with a propyl group instead of a methyl group.
Uniqueness
(S)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate is unique due to its specific structure, which includes a pyrrolidine ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and in drug development.
Properties
CAS No. |
175796-23-3 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.153 |
IUPAC Name |
[(2S)-1-methyl-5-oxo-2H-pyrrol-2-yl] acetate |
InChI |
InChI=1S/C7H9NO3/c1-5(9)11-7-4-3-6(10)8(7)2/h3-4,7H,1-2H3/t7-/m0/s1 |
InChI Key |
NCSWRMFSQSWFCY-ZETCQYMHSA-N |
SMILES |
CC(=O)OC1C=CC(=O)N1C |
Synonyms |
2H-Pyrrol-2-one,5-(acetyloxy)-1,5-dihydro-1-methyl-,(5S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-{3-[(E)-(2-methylpropylidene)amino]propyl}acetamide](/img/structure/B575895.png)
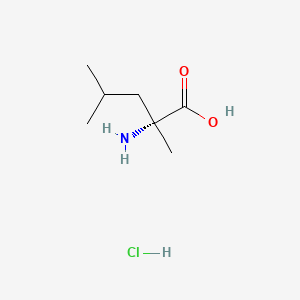
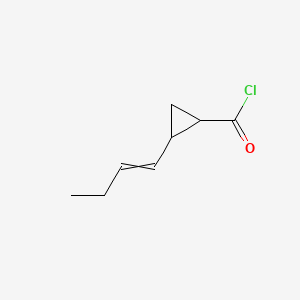
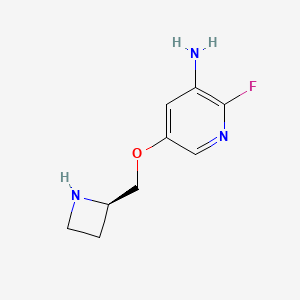

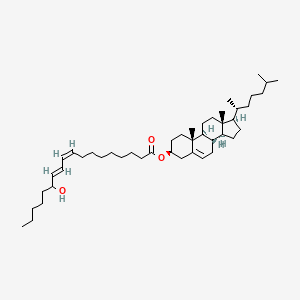
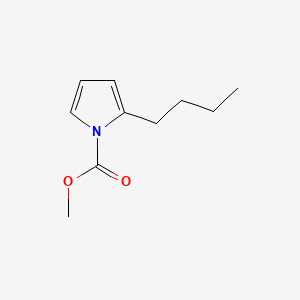
![4-Methyl-1,4-dihydropyrrolo[2,3-d][1,2,3]triazole](/img/structure/B575909.png)

